The compound "2-(Pyrrolidin-1-yl)pyrimidine" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological properties. Pyrimidine, a heterocyclic aromatic organic compound, is a crucial scaffold in drug design, as it is a core component of nucleotides in DNA and RNA. The incorporation of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, into the pyrimidine structure has led to the development of compounds with potential therapeutic applications, including anticancer, antimalarial, antifibrotic, and antiviral activities, as well as enzyme inhibition123578910.
The molecular structure of 2-(Pyrrolidin-1-yl)pyrimidine derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. The pyrimidine ring typically adopts a planar conformation, while the pyrrolidine ring can adopt various conformations depending on the substituents and crystal packing forces. For example, in (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, the five-membered pyrrolidine ring adopts a half-chair conformation [].
The structural and biological investigations of N-5 substituted pyrrolo[3,2-d]pyrimidines have revealed their potential as anticancer therapeutics. These compounds have been screened against various human tumor cell lines, with modifications at the N5 position significantly enhancing their antiproliferative effects1. Similarly, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines have shown promise as CDK inhibitors with the potential to control tumor growth8. Additionally, a novel series of 6-substituted pyrrolo[2,3-d]pyrimidines have been designed as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis, exhibiting antiproliferative potencies against several tumor cell lines10.
The repositioning of 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as antimalarial agents has been a significant breakthrough. These compounds have demonstrated low-double-digit nanomolar activity against resistant Plasmodium falciparum strains and are considered promising candidates for the development of novel antimalarial prophylactic agents2.
In the search for new antifibrotic treatments, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated. Some of these compounds have shown better anti-fibrotic activities than existing drugs, with the potential to inhibit the expression of collagen and hydroxyproline content in vitro, suggesting their development as novel antifibrotic drugs3.
The discovery of original 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives as inhibitors of DHODH has opened up new avenues for antiviral drug development. These compounds have displayed significant antiviral properties and have been identified as dual inhibitors of cholinesterase and amyloid-β (Aβ)-aggregation, targeting multiple pathological routes in diseases like Alzheimer's57. Additionally, pyrrolidinyl-acetyleneic thieno[3,2-d]pyrimidines have been identified as EGFR and ErbB-2 inhibitors, with modifications in the pyrrolidine carbamate moiety affecting enzyme and cellular potency9.
2-(Pyrrolidin-1-yl)pyrimidine falls under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The addition of the pyrrolidine group, a five-membered saturated ring containing one nitrogen atom, enhances the compound's molecular complexity and biological activity.
The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine can be achieved through various methods. One notable approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the formation of the desired pyrimidine derivative while maintaining high yields and purity levels .
Another synthesis route includes the N-alkylation of pyrrolo[2,3-d]pyrimidines with alkyl halides under basic conditions, which has been documented to yield various derivatives efficiently . The general procedure for this method typically involves dissolving the starting material in an appropriate solvent (such as dimethylformamide), adding a base (like potassium carbonate), and then introducing an alkyl halide to facilitate the alkylation reaction.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure of synthesized compounds. For instance, ^1H-NMR and ^13C-NMR data can provide insights into the hydrogen and carbon environments within the molecule, aiding in structural elucidation.
2-(Pyrrolidin-1-yl)pyrimidine participates in various chemical reactions, primarily due to its functional groups. Notable reactions include:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can significantly affect yield and product distribution.
The mechanism of action for compounds like 2-(Pyrrolidin-1-yl)pyrimidine often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives have shown potent activity against various cancer cell lines by inhibiting specific kinases or disrupting microtubule dynamics during cell division .
The precise mechanism may vary depending on the specific substituents on the pyrimidine or pyrrolidine rings, which can modulate binding affinity and selectivity towards biological targets.
The physical and chemical properties of 2-(Pyrrolidin-1-yl)pyrimidine include:
These properties are crucial for determining the compound's suitability for various applications in drug formulation and delivery.
2-(Pyrrolidin-1-yl)pyrimidine has several scientific applications:
Molecular Architecture and Physicochemical Properties
The 2-(pyrrolidin-1-yl)pyrimidine scaffold exhibits distinct stereoelectronic characteristics that underpin its pharmacological utility. The pyrimidine ring contributes π-deficient aromaticity, creating electron-deficient positions at C-4, C-6, and particularly C-5, which serve as sites for electrophilic substitution or hydrogen bonding interactions with biological targets. Conversely, the saturated pyrrolidine ring introduces sp³-hybridized character, enhancing three-dimensionality and reducing planarity-associated toxicity risks. This combination delivers balanced physicochemical properties:
Table 1: Key Molecular Descriptors of 2-(Pyrrolidin-1-yl)pyrimidine Components
Parameter | Pyrimidine | Pyrrolidine | Combined Scaffold |
---|---|---|---|
LogP | 0.75 | 0.46 | ~1.5-2.5* |
Polar Surface Area | 13.96 Ų | 16.46 Ų | ~30-45 Ų |
Dipole Moment | 2.93 D | 1.41 D | ~4.0-5.5 D |
H-bond Acceptors | 2 | 1.5 | 3-4 |
H-bond Donors | 1 | 1.0 | 0-1 |
*Estimated range based on substitution patterns [2] [9]
A critical structural feature is the pseudorotation capability of the pyrrolidine ring. Unlike planar heterocycles, pyrrolidine undergoes rapid ring puckering (energy barrier ~8-12 kJ/mol), enabling adaptive binding to diverse enzyme pockets. This conformational flexibility allows the scaffold to sample bioactive conformations inaccessible to rigid frameworks, enhancing target engagement versatility. The basicity of the pyrrolidine nitrogen (pKₐ ~2.59) further facilitates salt bridge formation with aspartate or glutamate residues in target proteins, while the pyrimidine nitrogen atoms participate in directional hydrogen bonding, collectively improving binding affinity and selectivity [2] [5].
Bioactive Scaffold in Therapeutics
The 2-(pyrrolidin-1-yl)pyrimidine motif serves as a privileged structure across multiple therapeutic domains, validated by preclinical and clinical candidates:
Structure-Activity Relationship (SAR) Analysis
Systematic structural variations reveal critical pharmacophoric elements:
Table 2: SAR Analysis of 2-(Pyrrolidin-1-yl)pyrimidine Derivatives
Modification Site | Structural Change | Biological Impact | |
---|---|---|---|
Pyrrolidine N | N-Methylation | ↓ Tubulin binding affinity (steric occlusion) | |
Pyrrolidine C-2 | Introduction of chirality | ↑↑ Selectivity for enantioselective targets (e.g., kinase allosteric sites) | |
Pyrimidine C-5 | H, Methyl, n-Butyl | n-Butyl maximizes PGE₂ inhibition (hydrophobic pocket filling); H optimal in kinases | |
Pyrimidine C-4/C-6 | Aryl vs. heteroaryl | 3,4,5-Trimethoxyphenyl enhances tubulin binding; pyridyl boosts cellular permeability | |
Linker | Methylenecarbonyl vs. direct | Direct linkage preserves π-stacking; carbonyl enables H-bonding to backbone amides | [1] [7] |
The pyrrolidine’s steric bulk profoundly influences target engagement. Smaller N-alkyl groups (methyl, ethyl) maintain conformational flexibility for kinase inhibition, while bulky aryl substitutions diminish tubulin binding due to suboptimal fit in the colchicine pocket. At pyrimidine C-5, electron-donating groups (e.g., methoxy) enhance activity against inflammatory targets like COX-2/PGE₂, whereas halogen atoms (Cl, F) improve anticancer potency through hydrophobic interactions and metabolic stability [1] [7].
Synergistic Effects of Hybridization
The pharmacophoric integration of pyrrolidine and pyrimidine transcends additive effects, conferring multitarget engagement capabilities:
Early Discoveries and Synthetic Foundations (1950s–1990s)
Initial exploration of pyrrolidine-pyrimidine hybrids emerged indirectly through studies of nucleoside analogues and folate antagonists. Seminal work in the 1950s–60s established pyrimidine as a biomimetic scaffold for nucleic acid bases, while pyrrolidine’s conformational properties were exploited in alkaloid synthesis. The first intentional fusion of these pharmacophores appeared in the 1980s with antifolate agents, where 2,4-diaminopyrimidine cores were functionalized with pyrrolidinyl side chains to enhance dihydrofolate reductase (DHFR) binding. Early synthetic routes relied on:
A pivotal advancement came in 1994 with the application of Suzuki-Miyaura cross-coupling to pyrimidine halides. This enabled regiocontrolled introduction of aryl/heteroaryl groups at C-4/C-6 while preserving the pyrrolidinyl group at C-2, exponentially expanding structural diversity. The methodology overcame previous limitations in accessing unsymmetrical 4,6-diarylpyrimidines, laying groundwork for modern SAR studies [7].
Methodological Advances (2000–2015)
The early 2000s witnessed transformative developments in synthetic and analytical technologies:
During this period, scaffold derivatives entered clinical evaluation. VERU-111/sabizabulin (containing a related tetrahydropyridine–pyrimidine core) advanced to Phase II for prostate cancer based on microtubule disruption, validating the pharmacophore’s translational potential [1].
Modern Developments and Clinical Translation (2015–Present)
Recent innovations focus on enhancing target specificity and overcoming pharmacokinetic barriers:
Table 3: Key Milestones in Pyrrolidine-Pyrimidine Drug Development
Year | Compound/Class | Achievement | Therapeutic Area | |
---|---|---|---|---|
2015 | PF-06447475 | Brain-penetrant LRRK2 inhibitor (IC₅₀ = 8 nM); clinical candidate for Parkinson’s | Neurodegenerative | |
2018 | Tubulin-binding CBSIs (e.g., 20) | Overcame P-gp mediated resistance in MDR cancer cell lines | Oncology | |
2020 | Polycyclic pyrrolidine-pyrimidines | Enhanced hCA I/II inhibition (Kᵢ = 5.14 nM) via sulfonamide fusion | Anticonvulsant/antiglaucoma | |
2022 | Futibatinib (FDA-approved) | FGFR1-4 inhibitor with pyrrolidine–pyrimidine core; PFS=9.0 months in cholangiocarcinoma | Oncology | |
2023 | Multimeric iminosugars | 375-fold α-galactosidase A enhancement (0.20 µM) for Fabry disease | Metabolic disorders | [3] [5] |
Synthetic breakthroughs include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: